molecular formula C8H5N3O4 B12908856 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide

2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide

Cat. No.: B12908856
M. Wt: 207.14 g/mol
InChI Key: LKYXJAPYUAAXPU-VZUCSPMQSA-N
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Description

2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is an organic compound characterized by the presence of a furan ring, an amino group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The common preparation method for 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves the reaction of furyl carboxylic acid with a dehydrating agent such as pyridinium tosylate. The reaction is typically carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the cyanide group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The cyanide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the cyanide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyanide group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is unique due to its combination of a furan ring, amino group, and cyanide group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] furan-2-carboxylate

InChI

InChI=1S/C8H5N3O4/c9-4-5(7(10)12)11-15-8(13)6-2-1-3-14-6/h1-3H,(H2,10,12)/b11-5+

InChI Key

LKYXJAPYUAAXPU-VZUCSPMQSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)O/N=C(\C#N)/C(=O)N

Canonical SMILES

C1=COC(=C1)C(=O)ON=C(C#N)C(=O)N

Origin of Product

United States

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